1-(Hexyloxy)-2-methoxybenzene

Description

Context within Substituted Benzene (B151609) Derivatives and Ethers

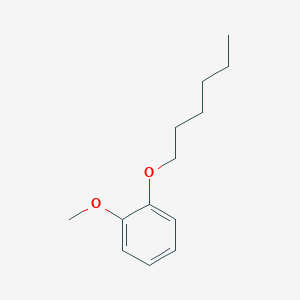

1-(Hexyloxy)-2-methoxybenzene, also known as 2-hexyloxyanisole, belongs to the class of aromatic ethers. These are compounds derived from phenols where the hydroxyl group is replaced by an alkoxy group. wikipedia.org Specifically, it is a derivative of guaiacol (B22219) (2-methoxyphenol), a naturally occurring organic compound. ontosight.aiwikipedia.orgvinatiorganics.com The structure consists of a benzene ring substituted with a methoxy (B1213986) (-OCH3) group and a hexyloxy (-OC6H13) group at adjacent positions. This arrangement makes it an unsymmetrical aromatic ether.

The presence of two different alkoxy groups on the benzene ring influences its chemical properties and reactivity. Alkoxy-substituted benzene derivatives are a cornerstone of organic chemistry, widely explored for their diverse applications in pharmaceuticals, polymer chemistry, and as versatile starting materials in multi-step syntheses. The methoxy group, in particular, is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming substituents primarily to the ortho and para positions. wikipedia.org The hexyloxy group, being a larger alkoxy group, also contributes to the electron-rich nature of the ring while introducing increased lipophilicity.

The synthesis of such phenol (B47542) ethers is most commonly achieved through the Williamson ether synthesis. gordon.edumasterorganicchemistry.combyjus.com This method involves the reaction of a phenoxide ion with an alkyl halide. In the case of this compound, this would typically involve the reaction of guaiacol with a hexyl halide in the presence of a base. This classic SN2 reaction is a fundamental transformation in organic chemistry for the formation of ether linkages. masterorganicchemistry.comacs.org

Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its role as a precursor and intermediate for more complex molecules. Its bifunctional nature, possessing two ether linkages, allows for selective chemical modifications. For instance, the ether linkages are generally stable, but the methyl group of the anisole (B1667542) moiety can be cleaved under specific, harsh conditions using strong acids like hydroiodic acid. wikipedia.org

Research has shown the utility of related methoxybenzene derivatives in various synthetic applications. For example, methoxybenzenes can undergo oxidation to form p-benzoquinones, which are important structural motifs in many biologically active compounds. rsc.org Furthermore, derivatives of this compound have been utilized in the synthesis of advanced materials. For instance, substituted 1-(hexyloxy)-4-methoxybenzene derivatives have been used in the preparation of conjugated polymers like MEH-PPV, which are investigated for their electroluminescent properties in organic light-emitting diodes (OLEDs). uitm.edu.myresearchgate.net

The structural framework of this compound is also found in more complex molecules that are subjects of ongoing research. For example, it is a substructure in compounds investigated for the synthesis of diarylamines, which are crucial components in photomaterials and electronic materials due to their electron-donating and hole-transporting properties. acs.org

Historical Overview of Related Anisole and Phenol Derivatives in Research

The study of anisole (methoxybenzene) and other phenol ethers has a rich history in organic chemistry. Anisole itself, the simplest methyl phenyl ether, has been a subject of study since the 19th century. wikipedia.orgpsiberg.com The Williamson ether synthesis, developed by Alexander William Williamson in 1850, was a pivotal discovery that not only provided a general method for synthesizing ethers but also helped to establish the correct structure of ethers. byjus.com

Initially, research on anisole and its derivatives focused on understanding their fundamental reactivity. The electron-donating nature of the methoxy group and its influence on electrophilic aromatic substitution were key areas of investigation. wikipedia.org This foundational knowledge paved the way for the use of anisole derivatives as building blocks in the synthesis of fragrances, dyes, and pharmaceuticals. wikipedia.orgpsiberg.comaakash.ac.in For example, vanillin, a well-known flavoring agent, is a derivative of guaiacol. wikipedia.org

Over time, the focus of research expanded to include more complex phenol ethers and their applications in materials science. The development of conducting polymers in the latter half of the 20th century saw a surge in interest in alkoxy-substituted benzene derivatives as monomers. The ability to tune the electronic and physical properties of these polymers by varying the alkoxy substituents made them attractive for applications in electronics and photonics. uitm.edu.my

The historical trajectory of research on anisole and phenol derivatives illustrates a progression from fundamental studies of structure and reactivity to the design and synthesis of functional molecules and materials with specific, tailored properties. The compound this compound is a modern example within this lineage, embodying the continued importance of this class of compounds in advancing the frontiers of organic chemistry.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Other Names | 2-Hexyloxyanisole, Guaiacol hexyl ether |

| CAS Number | 162281-33-6 |

| Molecular Formula | C13H20O2 |

| Molecular Weight | 208.30 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

162281-33-6 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-hexoxy-2-methoxybenzene |

InChI |

InChI=1S/C13H20O2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |

InChI Key |

YPFXXBXZPAPRRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Hexyloxy 2 Methoxybenzene and Its Structural Analogues

Alkylation and Etherification Approaches

The formation of the ether bond is central to the synthesis of 1-(hexyloxy)-2-methoxybenzene. O-alkylation of substituted phenols is the most direct and widely employed method, while dehydrative routes offer alternative strategies.

O-Alkylation Reactions of Substituted Phenols

The most common and straightforward method for the synthesis of this compound is the O-alkylation of guaiacol (B22219) (2-methoxyphenol). This transformation is typically achieved through the Williamson ether synthesis, a robust and versatile method for preparing symmetrical and unsymmetrical ethers.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. In this process, the phenolic proton of guaiacol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, in this case, a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane), to form the desired ether and a salt byproduct.

Reaction Scheme:

Guaiacol + Base → Guaiacol phenoxide ion

Guaiacol phenoxide ion + 1-Hexyl halide → this compound + Halide salt

The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile, which facilitate the SN2 pathway.

| Starting Material | Reagent | Base | Solvent | Product |

| Guaiacol | 1-Bromohexane | K₂CO₃ | Acetone | This compound |

| Guaiacol | 1-Iodohexane | NaOH | DMF | This compound |

This method is highly effective for primary alkyl halides like 1-bromohexane. Secondary and tertiary alkyl halides are less suitable as they tend to undergo elimination reactions as a major competing pathway.

Dehydrative Etherification Routes for Aryl Ethers

Dehydrative etherification presents an alternative approach to forming aryl ethers, avoiding the use of alkyl halides. These methods typically involve the reaction of a phenol (B47542) with an alcohol in the presence of a catalyst, with the removal of water driving the reaction forward.

One such approach is the acid-catalyzed dehydrative alkylation of phenols with alcohols. For instance, various phenols can be alkylated with alcohols in the presence of a synergistic catalytic system, such as a trityl cation and triflic anhydride, which activates the alcohol for nucleophilic attack by the phenol. acs.orgnih.gov While not a direct etherification between two aromatic rings, this method allows for the formation of the alkyl aryl ether linkage from an alcohol, such as hexanol, and a phenol.

Another relevant strategy is transetherification. For example, guaiacol can undergo transetherification with ethanol (B145695) in the presence of a γ-Al₂O₃ catalyst under supercritical conditions to yield 2-ethoxyphenol. researchgate.netutwente.nl This suggests that a similar reaction could potentially be employed with hexanol to produce this compound, where the methoxy (B1213986) group is exchanged for a hexyloxy group, although this would be a less direct synthetic route.

Aromatic Substitution Reactions in Compound Functionalization

Once the this compound scaffold is synthesized, its aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two alkoxy substituents.

Regioselective Nitration Studies of Related Dialkoxybenzenes

The nitration of dialkoxybenzenes is a well-studied electrophilic aromatic substitution reaction. The two alkoxy groups (-OCH₃ and -O(CH₂)₅CH₃) in this compound are both ortho-, para-directing and activating. This means that incoming electrophiles, such as the nitronium ion (NO₂⁺) generated from nitric acid and sulfuric acid, will preferentially add to the positions ortho and para to these groups.

In 1,2-dialkoxybenzenes, the directing effects of the two groups reinforce each other at certain positions. The positions C4 and C5 are para to the C1-alkoxy group and meta to the C2-alkoxy group, and vice-versa. The positions C3 and C6 are ortho to one alkoxy group and meta to the other. Studies on the dinitration of 1,2-dialkoxybenzenes have shown a high degree of regioselectivity, often yielding the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. nih.govacs.org This selectivity is influenced by the electronic properties and symmetry of the molecular orbitals of the aromatic ring. nih.gov

For the mononitration of this compound, the primary products would be expected to be 1-(hexyloxy)-2-methoxy-4-nitrobenzene and to a lesser extent, 1-(hexyloxy)-2-methoxy-5-nitrobenzene, due to the strong activating and directing nature of the alkoxy groups. The steric hindrance from the hexyloxy group might influence the ratio of the products.

| Substrate | Nitrating Agent | Major Product(s) |

| 1,2-Dimethoxybenzene | HNO₃/H₂SO₄ | 1,2-Dimethoxy-4-nitrobenzene |

| 1,2-Dialkoxybenzene (general) | HNO₃/H₂SO₄ (dinitration) | 1,2-Dialkoxy-4,5-dinitrobenzene nih.gov |

Halogenation Strategies for Phenolic Ethers

Similar to nitration, the halogenation of this compound is an electrophilic aromatic substitution reaction directed by the alkoxy groups. Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a suitable solvent can be used to introduce a halogen atom onto the aromatic ring.

The substitution will occur preferentially at the positions para to the alkoxy groups. Therefore, the major product of monobromination of this compound is expected to be 4-bromo-1-(hexyloxy)-2-methoxybenzene (B8001881). The synthesis of the related compound 4-bromo-1,2-bis(hexyloxy)benzene (B14081351) has been reported, indicating the feasibility of such transformations.

| Substrate | Halogenating Agent | Expected Major Product |

| This compound | Br₂ in Acetic Acid | 4-Bromo-1-(hexyloxy)-2-methoxybenzene |

| This compound | Cl₂ with FeCl₃ | 4-Chloro-1-(hexyloxy)-2-methoxybenzene |

Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Modern synthetic chemistry offers powerful tools for creating carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. While traditionally applied to aryl halides and triflates, recent advancements have enabled the use of less reactive aryl ethers as substrates. This opens up possibilities for synthesizing a wide range of derivatives from this compound.

Nickel-based catalyst systems have been shown to be particularly effective in activating the robust C(aryl)–O bond of aryl ethers for cross-coupling reactions. acs.orgresearchgate.net This allows for the coupling of the aryl ether with various partners, such as organometallic reagents (e.g., Grignard reagents in the Kumada coupling) or organoboron compounds (in Suzuki-type couplings).

For example, the methoxy group of this compound could potentially be selectively cleaved and coupled with an aryl Grignard reagent in the presence of a nickel catalyst to form a biphenyl (B1667301) derivative. The selective activation of one C-O bond over the other would be a significant challenge but could potentially be achieved based on subtle electronic or steric differences.

Palladium-catalyzed reactions are also central to modern organic synthesis. researchgate.netnih.govru.nl While less common for the direct activation of simple aryl ethers compared to nickel, palladium catalysis is widely used in the alkoxycarbonylation of alkenes to produce esters, showcasing its utility in complex organic transformations. researchgate.netnih.govru.nl Derivatives of this compound bearing a halide or triflate group (introduced via methods in section 2.2.2) would be excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-based substituents.

| Coupling Reaction | Catalyst | Substrate | Coupling Partner | Potential Product Class |

| Kumada-type Coupling | Nickel-phosphine complex | This compound | Aryl Grignard | Biphenyl derivatives |

| Suzuki Coupling | Palladium complex | 4-Bromo-1-(hexyloxy)-2-methoxybenzene | Arylboronic acid | Substituted biphenyls |

Copper-Catalyzed Hydroxylation and Aryloxylation of Aryl Halides

Copper-catalyzed reactions represent a cornerstone in the synthesis of phenols and diaryl ethers, which are precursors or structural analogues of this compound. These methods, often referred to as Ullmann-type reactions, have been refined to proceed under milder conditions with a broader substrate scope.

The formation of a C-O bond via copper catalysis is a versatile method for synthesizing diaryl ethers. rsc.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. Recent advancements have focused on the development of ligand-assisted protocols that enable the reaction to proceed at lower temperatures and with catalytic amounts of copper, a significant improvement over the stoichiometric copper required in classical Ullmann condensations. researchgate.netmit.edu For instance, the use of ligands such as 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) has been shown to greatly accelerate the formation of diaryl ethers from aryl iodides or bromides and phenols. researchgate.net

A variety of copper sources can be employed, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(II) acetate (B1210297) (Cu(OAc)₂). The choice of base is also critical, with inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly used. researchgate.netmit.edu The solvent can range from polar aprotic solvents like dimethylformamide (DMF) to nonpolar solvents.

The reaction scope is broad, accommodating a wide range of substituted phenols and aryl halides. Both electron-rich and electron-poor aryl halides can be successfully coupled, as can sterically hindered substrates. researchgate.net Furthermore, heteroaryl halides are also viable coupling partners, expanding the diversity of accessible diaryl ether structures. researchgate.net

| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenol | CuI (1 mol%) | TMHD (10 mol%) | Cs₂CO₃ | DMF | 60 | 95 | researchgate.net |

| Bromobenzene | Phenol | CuI (1 mol%) | TMHD (10 mol%) | Cs₂CO₃ | DMF | 100 | 92 | researchgate.net |

| 4-Iodotoluene | 4-Methoxyphenol | CuI (1 mol%) | TMHD (10 mol%) | Cs₂CO₃ | DMF | 60 | 94 | researchgate.net |

| 2-Iodotoluene | 2,6-Dimethylphenol | CuI | Picolinic acid | K₃PO₄ | DMSO | Not specified | Not specified | mit.edu |

| Aryl Diazonium Salt | Phenol | Cu Catalyst | Not specified | Not specified | Not specified | Room Temp | Moderate to Excellent | rsc.org |

Palladium-Catalyzed C-O Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been extended to the formation of C-O bonds, providing a powerful and general method for the synthesis of alkyl aryl ethers and diaryl ethers. These reactions offer an alternative to copper-catalyzed methods and are often favored for their high efficiency and broad functional group tolerance.

The synthesis of alkyl aryl ethers, such as this compound, can be achieved by the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. nih.govacs.orgresearchgate.netnih.gov The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ or a palladacycle precatalyst, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines like tBuBrettPhos being particularly effective. nih.govacs.orgresearchgate.netnih.gov

A variety of bases can be used, including carbonates such as cesium carbonate (Cs₂CO₃) and phosphates like potassium phosphate (K₃PO₄). nih.govacs.orgresearchgate.netnih.gov The reaction is typically carried out in an inert solvent such as toluene. One of the significant advantages of this methodology is its compatibility with a wide range of functional groups on both the aryl halide and the alcohol. Electron-rich and electron-poor (hetero)aryl bromides can be coupled efficiently, often with short reaction times. nih.govacs.orgresearchgate.netnih.gov

The general mechanism of the Buchwald-Hartwig C-O coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol and deprotonation by the base to form a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired ether and regenerates the Pd(0) catalyst. nrochemistry.com

| Aryl Halide | Alcohol | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| (Hetero)aryl Bromide | Fluorinated Alcohol | tBuBrettPhos Pd G3 | tBuBrettPhos | Cs₂CO₃ | Toluene | Not specified | High | nih.govacs.orgresearchgate.netnih.gov |

| Aryl Bromide | Trifluoroethanol | Pd₂(dba)₃ (0.5 mol%) | tBuBrettPhos (1.25 mol%) | Cs₂CO₃ | Toluene | Not specified | 51 | nih.govacs.org |

| Aryl Bromide | Trifluoroethanol | tBuBrettPhos Pd G3 (1 mol%) | tBuBrettPhos | Cs₂CO₃ | Toluene | Not specified | 70 | nih.govacs.org |

| Aryl Bromide | Trifluoroethanol | tBuBrettPhos Pd G3 (1 mol%) | tBuBrettPhos | K₃PO₄ | Toluene | Not specified | 70 | nih.govacs.org |

C-N Bond Formation for Diarylamine Derivatives via Catalysis

The synthesis of diarylamine derivatives, which are structural analogues of diaryl ethers, is predominantly achieved through palladium- and copper-catalyzed C-N cross-coupling reactions. These methods provide efficient routes to a wide array of substituted diarylamines.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. jk-sci.comalfa-chemistry.com It involves the palladium-catalyzed reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a stoichiometric amount of a strong base. jk-sci.comalfa-chemistry.com The catalytic cycle is similar to that of C-O coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nrochemistry.comalfa-chemistry.com A wide range of palladium catalysts and phosphine ligands have been developed to facilitate this transformation, allowing for the coupling of various aryl halides, including chlorides, with a diverse set of amines. jk-sci.com Commonly used bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS). jk-sci.comalfa-chemistry.com

Copper-catalyzed N-arylation, or the Ullmann condensation, is another important method for synthesizing diarylamines. beilstein-journals.orgnih.govresearchgate.netmdpi.comnih.gov This reaction typically requires higher temperatures than palladium-catalyzed methods but has the advantage of using a less expensive metal catalyst. Modern protocols often employ ligands to facilitate the reaction under milder conditions. For example, CuO nanoparticles have been shown to catalyze the N-arylation of anilines with aryl iodides, bromides, and even chlorides. mdpi.com The reaction of anilines with iodonium (B1229267) ylides in the presence of a copper catalyst in water also provides an efficient route to diarylamines. beilstein-journals.org

| Arylating Agent | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Halide | Primary/Secondary Amine | Pd(0)/Phosphine Ligand | NaOt-Bu, LHMDS | Toluene, THF | 25-100 | Good to Excellent | jk-sci.comalfa-chemistry.com |

| Iodonium Ylide | Aniline | CuSO₄·5H₂O (10 mol%) | Not specified | Water | 60 | 82 | beilstein-journals.org |

| Iodonium Ylide | o-Toluidine | CuSO₄·5H₂O (10 mol%) | Not specified | Water | 60 | 77 | beilstein-journals.org |

| Iodonium Ylide | p-Anisidine | CuSO₄·5H₂O (10 mol%) | Not specified | Water | 60 | Excellent | beilstein-journals.org |

| Aryl Chloride | Amine | CuBr (5 mol%)/Ligand L5 (10 mol%) | NaOMe | DMSO | 40 | Varies | nih.gov |

Oxidative Coupling Reactions in Complex Molecule Assembly

Oxidative coupling reactions are powerful tools for the construction of complex polycyclic aromatic hydrocarbons, including triphenylene (B110318) nuclei. These reactions involve the formation of carbon-carbon bonds between two aromatic rings through an oxidative process, often catalyzed by a metal or driven by a chemical oxidant.

Formation of Unsymmetrical Triphenylene Nuclei via Oxidative Coupling

The synthesis of unsymmetrically substituted triphenylenes can be achieved through oxidative coupling reactions, most notably the Scholl reaction. nih.govresearchgate.netwikipedia.orgacs.org The Scholl reaction is an acid-catalyzed oxidative condensation of aryl groups that results in the formation of new C-C covalent bonds. nih.govwikipedia.org This reaction typically employs a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and often requires elevated temperatures. nih.govwikipedia.org

One strategy for the synthesis of unsymmetrical triphenylenes involves the oxidative coupling of a substituted biphenyl with a benzene (B151609) derivative. For example, the reaction of 3,3',4,4'-tetrahexyloxybiphenyl with a benzene derivative using iron(III) chloride as the oxidant can provide access to unsymmetrically substituted triphenylenes that are difficult to obtain by other methods. uea.ac.uk This approach allows for the introduction of various substituents onto the triphenylene core.

The mechanism of the Scholl reaction is not fully understood but is thought to proceed through either a radical cation or an arenium ion intermediate. wikipedia.org The reaction conditions can influence the outcome, and challenges such as oligomerization of the product can occur, particularly with unsubstituted substrates. researchgate.netwikipedia.org The use of blocking groups, such as tert-butyl substituents, can help to prevent these side reactions. wikipedia.orgacs.org In some cases, the reaction can be performed under milder conditions using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a strong acid. nih.govresearchgate.netacs.org

| Reactants | Oxidant/Catalyst | Solvent/Acid | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| o-Terphenyl derivative | DDQ | Methanesulfonic acid | Room Temp | Tetramethoxytriphenylene | Not specified | nih.gov |

| Benzene derivatives | FeCl₃ | Not specified | Not specified | Substituted triphenylenes | Not specified | nih.gov |

| 3,3',4,4'-Tetrahexyloxybiphenyl + Benzene derivative | FeCl₃ | Not specified | Not specified | Unsymmetrically substituted triphenylene | Not specified | uea.ac.uk |

| Substituted terphenyl | DDQ (3.5 equiv) | DCM/MeSO₃H | 0 °C | Triphenylene-based triptycene | 71 | acs.org |

Deoxygenation and Reduction Methodologies for Related Compounds

The chemical modification of alkoxy-substituted benzenes and their phenolic precursors often involves deoxygenation and reduction reactions. These transformations are crucial for altering the electronic and steric properties of the aromatic core and for accessing a wider range of chemical structures.

Deoxygenation of phenols to the corresponding arenes is a challenging but important transformation. researchgate.net Various methods have been developed to achieve this, often involving the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate or mesylate, followed by reductive cleavage. A mild and versatile method involves the palladium-on-carbon (Pd/C) catalyzed deoxygenation of aryl triflates or mesylates using magnesium metal in methanol. organic-chemistry.org Another approach utilizes nickel-on-graphite as a heterogeneous catalyst for the reduction of aryl tosylates and mesylates. organic-chemistry.org

The reduction of aromatic rings, such as the benzene core of this compound, to the corresponding cyclohexanes or cyclohexenes requires more forcing conditions than the reduction of isolated double bonds. Catalytic hydrogenation is a common method, but it often necessitates high pressures of hydrogen gas and active catalysts like rhodium on carbon or platinum. dtu.dk The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the partial or complete saturation of the aromatic ring. For instance, rhodium catalysts have been studied for the hydrodeoxygenation of phenol to both benzene and cyclohexane. dtu.dk

The reduction of aryl alkyl ketones, which can be precursors to alkyl-substituted aromatic compounds, can be achieved by catalytic hydrogenation over a palladium catalyst. ncert.nic.in This method, however, is not compatible with certain functional groups like nitro groups, which would also be reduced. ncert.nic.in

| Substrate | Reaction Type | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl triflate/mesylate | Deoxygenation | Pd/C, Mg | Methanol, Room Temp | Arene | organic-chemistry.org |

| Aryl tosylate/mesylate | Deoxygenation | Nickel-on-graphite | Conventional heating or microwave | Arene | organic-chemistry.org |

| Phenol | Hydrodeoxygenation | Rhodium catalyst | Varies | Benzene/Cyclohexane | dtu.dk |

| Aromatic Ring | Hydrogenation | Rhodium on carbon or Platinum | High pressure H₂ | Cyclohexane | dtu.dk |

| Aryl Alkyl Ketone | Reduction | Palladium catalyst | Catalytic hydrogenation | Alkylbenzene | ncert.nic.in |

Chemical Reactivity and Transformation Pathways of 1 Hexyloxy 2 Methoxybenzene

Electrophilic Aromatic Substitution Reaction Mechanisms

The benzene (B151609) ring of 1-(hexyloxy)-2-methoxybenzene is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two alkoxy substituents. Both the hexyloxy and methoxy (B1213986) groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. uci.edumsu.eduvanderbilt.edulibretexts.org The mechanism of these reactions typically proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu

While specific mechanistic studies on the regioselectivity of this compound are not extensively documented in the literature, the directing effects of the alkoxy groups provide a strong basis for predicting the outcome of EAS reactions. The hexyloxy and methoxy groups are both activating and ortho, para-directing due to the resonance donation of their lone pair electrons into the aromatic ring. msu.eduvanderbilt.edulibretexts.org

The positions on the benzene ring are numbered starting from the hexyloxy-substituted carbon as 1. Therefore, the methoxy group is at position 2. The available positions for substitution are 3, 4, 5, and 6.

Directing effect of the hexyloxy group (at C1): Directs to positions 2 (ortho), 4 (para), and 6 (ortho). Position 2 is already substituted.

Directing effect of the methoxy group (at C2): Directs to positions 1 (ortho), 3 (ortho), and 5 (para). Position 1 is already substituted.

The directing effects of the two groups are cooperative, reinforcing substitution at certain positions. The primary sites for electrophilic attack are predicted to be C4 and C6, which are para and ortho to the hexyloxy group, respectively, and meta and ortho to the methoxy group. Steric hindrance from the bulky hexyloxy group may influence the ratio of ortho to para substitution, often favoring the less hindered para position (C4). The electronic effect of the methoxy group, being slightly more electron-donating than the hexyloxy group, might also play a role in the precise regiochemical outcome.

| Position | Relation to Hexyloxy (C1) | Relation to Methoxy (C2) | Predicted Reactivity |

| 3 | meta | ortho | Moderately favored |

| 4 | para | meta | Highly favored |

| 5 | meta | para | Moderately favored |

| 6 | ortho | meta | Favored (potentially sterically hindered) |

Oxidative Transformations and Product Formation

Alkoxybenzenes are susceptible to oxidative transformations, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the aromatic ring in this compound makes it a candidate for oxidative processes.

The oxidation of alkoxybenzenes, particularly those with electron-donating groups, can yield benzoquinones. For 1,2-dialkoxybenzenes, oxidation can lead to the formation of ortho-quinones. However, the specific products formed from the oxidation of this compound would depend on the oxidizing agent used. Strong oxidizing agents could potentially lead to cleavage of the aromatic ring or the ether linkages. Milder and more selective oxidizing agents are typically employed for the synthesis of quinones from alkoxybenzenes. nih.gov

The oxidation of electron-rich aromatic compounds like this compound can proceed through a single electron transfer (SET) mechanism. In an SET process, an electron is transferred from the alkoxybenzene to the oxidant, generating a radical cation intermediate. This radical cation can then undergo further reactions, such as nucleophilic attack or deprotonation, leading to the final oxidized products. The stability of the radical cation intermediate is a key factor in determining the feasibility of an SET pathway. The presence of two electron-donating alkoxy groups would be expected to stabilize the radical cation of this compound, making an SET mechanism plausible in its oxidation reactions.

Functional Group Interconversions and Derivatization Reactions

The functional groups of this compound offer sites for various interconversions and derivatization reactions. These transformations can be used to modify the properties of the molecule or to introduce new functionalities.

The ether linkages of the hexyloxy and methoxy groups are generally stable but can be cleaved under harsh conditions, for example, with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding phenol (B47542) and alkyl halide. Selective cleavage of one of the ether groups would be challenging.

The aromatic ring can be derivatized through various reactions beyond electrophilic substitution. For instance, lithiation followed by reaction with an electrophile could introduce substituents at specific positions.

| Functional Group | Reaction Type | Potential Reagents | Potential Products |

| Alkoxy Groups | Ether Cleavage | HBr, HI | 1-Hexyl bromide/iodide, Methyl bromide/iodide, Dihydroxybenzene derivatives |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro-1-(hexyloxy)-2-methoxybenzene derivatives |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halo-1-(hexyloxy)-2-methoxybenzene derivatives | |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-1-(hexyloxy)-2-methoxybenzene derivatives | |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkyl-1-(hexyloxy)-2-methoxybenzene derivatives |

Polymerization and Oligomerization Initiation Sites

There is no direct evidence in the reviewed literature to suggest that this compound itself acts as a conventional initiator for polymerization or oligomerization. However, derivatives of similar alkoxybenzenes have been utilized as monomers in the synthesis of conjugated polymers. For example, poly(p-phenylene vinylene) (PPV) derivatives, which are important materials in organic electronics, can be synthesized from monomers containing alkoxy-substituted benzene rings. It is conceivable that this compound could be functionalized to create a monomer suitable for polymerization, where the alkoxy groups would serve to enhance the solubility and processability of the resulting polymer. youtube.comlibretexts.orglibretexts.orgresearchgate.netyoutube.comnagwa.comyoutube.com

Derivatives and Analogues: Synthesis, Structure, and Research Utility

Synthesis of Hexyloxy- and Methoxybenzene Analogues with Varied Substituents

The primary method for the synthesis of 1-(hexyloxy)-2-methoxybenzene and its analogues is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, guaiacol (B22219) (2-methoxyphenol) is treated with a base such as potassium carbonate or sodium hydride, followed by reaction with 1-bromohexane (B126081).

To generate a diverse library of analogues, this fundamental reaction can be modified in several ways:

Varying the Alkyl Chain: By substituting 1-bromohexane with other alkyl halides (e.g., 1-bromobutane, 1-bromooctane), the length of the alkyloxy chain can be readily altered.

Introducing Substituents on the Benzene (B151609) Ring: Starting with substituted guaiacol derivatives allows for the incorporation of a wide range of functional groups onto the aromatic core. For example, using 4-methylguaiacol or 4-formylguaiacol as the starting material would yield the corresponding 4-substituted this compound analogues.

A general synthetic scheme for the preparation of these analogues is presented below:

Scheme 1: General Williamson Ether Synthesis of this compound Analogues

OH O- K+ OR'

/ \ / \ / \

| O | + K2CO3 --> | O | + R'-Br --> | O |

\ / \ / \ /

R R R

(Substituted (Potassium (Substituted

Guaiacol) Phenoxide) Alkoxybenzene)

Where R can be a variety of substituents such as alkyl, acyl, etc., and R' is the hexyloxy group or other alkyl chains.

Interactive Table 1: Examples of Synthesized Hexyloxy- and Methoxybenzene Analogues

| Starting Material (Substituted Guaiacol) | Alkyl Halide | Product |

|---|---|---|

| Guaiacol | 1-Bromohexane | This compound |

| 4-Methylguaiacol | 1-Bromohexane | 1-(Hexyloxy)-2-methoxy-4-methylbenzene |

| Vanillin (4-Formyl-2-methoxyphenol) | 1-Bromohexane | 4-(Hexyloxy)-3-methoxybenzaldehyde |

Halogenated Derivatives and their Synthetic Routes

Halogenated alkoxybenzenes are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. The introduction of a halogen atom onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The hexyloxy and methoxy (B1213986) groups are ortho-, para-directing activators. Due to steric hindrance from the bulky hexyloxy group at the ortho position, substitution is expected to occur predominantly at the para position (position 4) and to a lesser extent at the other ortho position (position 6).

A common method for the bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS) in a polar solvent such as N,N-dimethylformamide (DMF) or acetic acid. A synthetic protocol analogous to the preparation of 1-(benzyloxy)-4-bromo-2-methoxybenzene (B1273575) can be employed, where this compound is treated with NBS to yield 4-bromo-1-(hexyloxy)-2-methoxybenzene (B8001881). chemicalbook.com

Interactive Table 2: Synthesis of a Halogenated Derivative

| Starting Material | Reagent | Product |

|---|

Nitrated and Aminated Derivatives of Alkoxybenzenes

Nitrated alkoxybenzenes are precursors to aminated derivatives, which are useful in the synthesis of dyes, pharmaceuticals, and polymers. The nitration of 1,2-dialkoxybenzenes has been shown to proceed with high regioselectivity. nih.govacs.org Treatment of 1,2-dialkoxybenzenes with a mixture of nitric acid and sulfuric acid can lead to dinitration at the 4 and 5 positions. nih.govacs.org A similar approach can be applied to this compound to potentially yield 1-(hexyloxy)-2-methoxy-4,5-dinitrobenzene.

The resulting nitro derivatives can then be reduced to the corresponding amino compounds. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Interactive Table 3: Synthesis of Nitrated and Aminated Derivatives

| Starting Material | Reagents | Intermediate Product | Reagents for Reduction | Final Product |

|---|

Phenylene Vinylene Oligomers and Polymer Precursors Based on Alkoxybenzene Units

Poly(p-phenylene vinylene) (PPV) and its derivatives are an important class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The introduction of alkoxy side chains, such as hexyloxy and methoxy groups, enhances the solubility and processability of these polymers. researchgate.netdavidlu.net

Derivatives of this compound can serve as key building blocks for the synthesis of PPV precursors. For instance, a halogenated derivative like 4-bromo-1-(hexyloxy)-2-methoxybenzene can undergo palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura reaction.

In a Heck reaction, the bromo-derivative can be coupled with an alkene, such as styrene (B11656) or ethylene, to form a vinylene linkage. nih.govresearchgate.net For the synthesis of a polymer, a difunctional monomer would be required. Alternatively, in a Suzuki-Miyaura coupling, the bromo-derivative can first be converted to a boronic acid or boronic ester. This organoboron compound can then be coupled with another aryl halide in the presence of a palladium catalyst and a base to form a biaryl linkage, which can be a step towards building a larger conjugated system.

A plausible synthetic route to a PPV-type dimer is outlined below:

Bromination: this compound is brominated to 4-bromo-1-(hexyloxy)-2-methoxybenzene as described in section 4.2.

Heck Coupling: The resulting bromo-derivative is then subjected to a Heck reaction with a vinyl-substituted alkoxybenzene to form a dimer containing a vinylene bridge.

Structure-Property Relationship Studies in Synthesized Analogues

The physical and electronic properties of this compound analogues are highly dependent on the nature and position of the substituents on the aromatic ring. These relationships are crucial for designing materials with specific characteristics, such as liquid crystalline behavior or desired optical and electronic properties for use in organic electronics.

Electronic Properties: The electronic nature of the substituents significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. Electron-donating groups (like alkoxy and alkyl groups) tend to raise the HOMO level, while electron-withdrawing groups (like nitro and cyano groups) lower both the HOMO and LUMO levels. These changes directly impact the absorption and emission spectra of the compounds and their charge-transport properties in electronic devices. For PPV derivatives, the introduction of different substituents allows for the tuning of the emission color from green to red.

Solubility and Processability: The presence of the hexyloxy group and other long alkyl chains is critical for ensuring the solubility of these compounds and their resulting polymers in common organic solvents. researchgate.netdavidlu.net This is a key practical consideration for the fabrication of thin films for electronic devices.

By systematically varying the substituents and studying the resulting changes in physical and electronic properties, a deeper understanding of the structure-property relationships can be established, guiding the design of new functional organic materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei to reveal the intricate connectivity and environment of atoms within a molecule. For 1-(Hexyloxy)-2-methoxybenzene, a combination of one-dimensional and two-dimensional NMR experiments provides a definitive assignment of its proton and carbon frameworks.

Proton (¹H) NMR for Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and hexyloxy protons. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard reference, and the splitting patterns (multiplicity) of these signals are diagnostic of their chemical environment and neighboring protons.

The aromatic region of the spectrum is expected to show a complex multiplet between δ 6.8 and 7.2 ppm, integrating to four protons. These signals arise from the protons on the benzene (B151609) ring and their splitting is governed by ortho-, meta-, and para-coupling interactions.

The methoxy group protons characteristically appear as a sharp singlet at approximately δ 3.8 ppm, integrating to three protons. The absence of splitting indicates no adjacent protons.

The hexyloxy chain protons exhibit a series of signals with predictable chemical shifts and multiplicities. The two protons on the carbon adjacent to the oxygen atom (OCH₂) are the most deshielded of the alkyl chain, appearing as a triplet around δ 4.0 ppm due to coupling with the adjacent methylene (B1212753) group. The subsequent methylene groups of the hexyl chain will appear as multiplets further upfield, typically between δ 1.2 and 1.8 ppm. The terminal methyl group (CH₃) protons will present as a triplet around δ 0.9 ppm, resulting from coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Multiplet | 4H | Ar-H |

| ~4.0 | Triplet | 2H | O-CH₂-(CH₂)₄-CH₃ |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~1.8 | Quintet | 2H | O-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~1.3-1.5 | Multiplet | 6H | O-(CH₂)₂-(CH₂)₃-CH₃ |

| ~0.9 | Triplet | 3H | O-(CH₂)₅-CH₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The aromatic region will display six signals corresponding to the benzene ring carbons. The two carbons directly attached to the oxygen atoms (C1 and C2) are expected to be the most downfield, appearing in the range of δ 148-158 ppm. The remaining four aromatic carbons will resonate between δ 110 and 125 ppm.

The methoxy carbon will produce a signal around δ 55-56 ppm. The carbons of the hexyloxy chain will show a series of signals, with the carbon bonded to the oxygen (OCH₂) appearing around δ 68-70 ppm. The other alkyl carbons will resonate at higher field, typically between δ 14 and 32 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Ar-C1 |

| ~149.0 | Ar-C2 |

| ~121.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~111.0 | Ar-CH |

| ~68.0 | O-CH₂-(CH₂)₄-CH₃ |

| ~55.9 | O-CH₃ |

| ~31.6 | O-(CH₂)₄-CH₂-CH₃ |

| ~29.3 | O-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~25.8 | O-(CH₂)₃-CH₂-CH₂-CH₃ |

| ~22.6 | O-(CH₂)₂-CH₂-CH₂-CH₂-CH₃ |

| ~14.0 | O-(CH₂)₅-CH₃ |

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would reveal correlations between coupled protons, for instance, showing the connectivity between the adjacent methylene groups in the hexyloxy chain. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of both the ¹H and ¹³C spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.30 g/mol ). A prominent fragmentation pathway would involve the cleavage of the hexyloxy chain. Loss of the hexyl radical (C₆H₁₃•) would result in a fragment ion at m/z 123, corresponding to the methoxyphenoxy cation. Another significant fragmentation would be the cleavage of the C-O bond of the hexyloxy group, leading to a hexyl cation at m/z 85. Further fragmentation of the aromatic portion and the alkyl chain would produce a series of smaller ions.

Table 3: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 208 | [M]⁺• |

| 123 | [M - C₆H₁₃]⁺ |

| 108 | [M - C₆H₁₃ - CH₃]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₁₃H₂₀O₂), the calculated exact mass is 208.14633. An HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule with a high degree of confidence.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₃H₂₀O₂ | 208.14633 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structure, which includes an aromatic ring, ether linkages, and aliphatic chains.

The primary vibrations anticipated for this compound are associated with C-H, C=C, and C-O bonds. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching from the hexyloxy group will be observed in the 2850-2960 cm⁻¹ region. libretexts.org The presence of the benzene ring is further confirmed by C=C stretching vibrations within the ring, which are expected to produce moderate to weak absorptions in the 1450-1600 cm⁻¹ range. libretexts.org

A key feature in the IR spectrum of an ether is the C-O stretching vibration, which is typically strong and appears in the fingerprint region between 1000 and 1300 cm⁻¹. academyart.edu For an aryl alkyl ether like this compound, two distinct C-O stretching bands are expected. The asymmetric C-O-C stretch of the aryl ether linkage generally appears at a higher frequency, around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. youtube.compressbooks.pub The aliphatic ether linkage within the hexyloxy group would also contribute to the C-O stretching absorptions in the 1070-1150 cm⁻¹ range. spectroscopyonline.com

The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. For a 1,2-disubstituted benzene, a characteristic absorption is expected in this range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Hexyloxy) | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aryl Ether C-O | Asymmetric Stretching | ~1250 | Strong |

| Aryl Ether C-O | Symmetric Stretching | ~1040 | Strong |

| Alkyl Ether C-O | Stretching | 1070 - 1150 | Strong |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the absorption of UV radiation excites electrons in the π-orbitals of the benzene ring to higher energy π* orbitals (π → π* transitions).

The UV spectrum of benzene typically shows three absorption bands: a strong primary band around 184 nm, a second primary band near 204 nm, and a weaker, broad secondary band with fine structure around 256 nm. quimicaorganica.org When substituents are added to the benzene ring, these absorption bands can shift in wavelength and change in intensity. Alkoxy groups (-OR), such as the hexyloxy and methoxy groups in this compound, are considered auxochromes. These electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. up.ac.za This is due to the interaction of the non-bonding electrons on the oxygen atoms with the π-electron system of the benzene ring, which lowers the energy gap for the π → π* transitions.

For this compound, the presence of two alkoxy substituents is expected to shift the secondary absorption band to a wavelength longer than that of benzene (255 nm). ijermt.org The exact position of the absorption maximum (λmax) would be influenced by the combined electronic effects of both the hexyloxy and methoxy groups.

| Electronic Transition | Typical Wavelength Range for Substituted Benzenes (nm) | Expected Effect of Alkoxy Substituents |

|---|---|---|

| π → π* (Primary Band) | ~200 - 230 | Bathochromic Shift and Hyperchromic Effect |

| π → π* (Secondary Band) | ~260 - 290 | Bathochromic Shift, Hyperchromic Effect, and potential loss of fine structure |

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymer Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When incorporated into a polymer system, this compound can influence the material's thermal properties, such as the glass transition temperature (Tg).

If this compound were part of a polymer backbone, for instance in a poly(phenylene ether) (PPE) type structure, it would affect the chain mobility and intermolecular interactions. The flexible hexyloxy side chain would likely act as an internal plasticizer, increasing the free volume and lowering the glass transition temperature compared to an unsubstituted or less substituted polymer. mdpi.com Pure PPE has a high glass transition temperature, often around 210°C, due to its rigid aromatic backbone. asahi-kasei-plastics.com The introduction of the hexyloxy group would disrupt the chain packing and increase the segmental motion, leading to a lower Tg.

| Thermal Event | Expected Observation in DSC Thermogram | Influence of this compound Moiety |

|---|---|---|

| Glass Transition (Tg) | A step change in the heat flow curve. | Expected to lower the Tg due to the plasticizing effect of the hexyloxy side chain. |

| Melting (Tm) | An endothermic peak (if the polymer is semi-crystalline). | The bulky side group may hinder crystallization, potentially leading to a lower degree of crystallinity or a completely amorphous polymer. |

| Decomposition | An exothermic or endothermic deviation at high temperatures. | The ether linkages may influence the onset and mechanism of thermal degradation. |

Computational and Theoretical Chemistry of 1 Hexyloxy 2 Methoxybenzene

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 1-(hexyloxy)-2-methoxybenzene.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its most stable three-dimensional conformation (geometry optimization) and to map its electron density distribution. researchgate.netnih.gov

Theoretical calculations on related guaiacol (B22219) (2-methoxyphenol) structures show that the ground state geometry is planar. semanticscholar.org For this compound, the benzene (B151609) ring, the methoxy (B1213986) group's oxygen, and the first few atoms of the hexyloxy chain are expected to be largely coplanar to maximize resonance stabilization. The long, flexible hexyloxy chain, however, will have multiple possible conformations with small energy differences. DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure analysis reveals the distribution of electrons within the molecule. The methoxy and hexyloxy groups are both electron-donating, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to these groups. This activation is a key factor in the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative, based on typical values for related compounds, as specific experimental or calculated data for this exact molecule is not widely published.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aromatic) | Average bond length in the benzene ring | ~1.40 Å |

| C-O (methoxy) | Bond length between aromatic carbon and methoxy oxygen | ~1.36 Å |

| C-O (hexyloxy) | Bond length between aromatic carbon and hexyloxy oxygen | ~1.37 Å |

| C-O-C (methoxy) | Bond angle of the methoxy ether linkage | ~118° |

| C-O-C (hexyloxy) | Bond angle of the hexyloxy ether linkage | ~119° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the electron-donating nature of the alkoxy substituents raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) compared to unsubstituted benzene. rsc.org The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms. The LUMO, conversely, is distributed over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net DFT calculations can provide precise energy values for these orbitals, allowing for the quantification of the molecule's reactivity profile.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Energy Level (Conceptual) | Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | High (relative to benzene) | π-system of the benzene ring, O-atoms | Nucleophilicity, site of electrophilic attack |

| LUMO | Relatively high | π*-system of the benzene ring | Electrophilicity, site of nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | N/A | Indicates higher chemical reactivity |

Vibrational Frequency Predictions and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. wisc.edu By performing a frequency calculation on the optimized geometry of this compound using DFT, a theoretical vibrational spectrum can be generated. researchgate.net

This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. It allows for the assignment of specific absorption bands to particular molecular motions, such as C-H stretching of the aromatic ring, asymmetric and symmetric stretching of the C-O-C ether linkages, and various bending and rocking modes of the alkyl chain. researchgate.net Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure and purity. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, correlating with UV-Visible spectroscopy. semanticscholar.org

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry provides powerful tools to explore the pathways of chemical reactions, identifying transition states and calculating activation energies. researchgate.net For this compound, this can be applied to understand reactions like electrophilic aromatic substitution.

The methoxy and hexyloxy groups are ortho-, para-directing activators. msu.edu Computational modeling can determine the relative energies of the carbocation intermediates (sigma complexes) formed during the attack of an electrophile at different positions on the ring. ijrar.org Such calculations consistently show that the intermediates for ortho and para attack are more stable than for meta attack, due to resonance stabilization involving the lone pairs on the oxygen atoms. This confirms the experimentally observed regioselectivity. DFT studies can also model more complex processes, such as the hydrodeoxygenation of guaiacol, a related compound, to understand reaction pathways for biomass upgrading. acs.org

Molecular Modeling and Docking Studies for Structure-Activity Relationships

Molecular modeling and docking are computational techniques used extensively in drug discovery and materials science to study how a molecule interacts with a larger receptor, such as a protein or enzyme. nih.gov For this compound and its derivatives, these methods can be used to predict potential biological activities and establish structure-activity relationships (SAR). nih.govnih.gov

In a docking study, the 3D structure of this compound is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity and predict the most likely binding pose. semanticscholar.org Studies on synthetic guaiacol derivatives have successfully used in silico methods to identify potent inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular disease. nih.govresearchgate.net Such studies typically analyze interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues. nih.gov

Table 3: Example Output from a Hypothetical Molecular Docking Study of this compound

| Parameter | Description | Hypothetical Result |

|---|---|---|

| Binding Affinity | Predicted free energy of binding (kcal/mol) | -7.5 kcal/mol |

| Hydrogen Bonds | Key hydrogen bond interactions with receptor residues | Methoxy oxygen with Serine-234 |

| Hydrophobic Interactions | Residues interacting with the hexyloxy chain and benzene ring | Leucine-112, Valine-150, Phenylalanine-280 |

| Inhibition Constant (Ki) | Calculated inhibitory concentration | 5.2 µM |

Predictive Modeling of Chemical Behaviors and Selectivity

Beyond single-molecule calculations, predictive modeling uses statistical methods and machine learning to forecast the properties and behaviors of chemicals. semanticscholar.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. nih.govaidic.itnih.gov

These models are built by correlating calculated molecular descriptors (e.g., electronic properties from DFT, molecular size, shape, hydrophobicity) with experimentally measured activities or properties for a series of related compounds. researchgate.net For a class of alkoxybenzenes including this compound, a QSAR model could be developed to predict properties like toxicity, boiling point, or receptor binding affinity without the need for experimental testing of every new compound. nih.gov These models are crucial for high-throughput virtual screening in materials and drug development, allowing for the rapid assessment of large chemical libraries to identify candidates with desired characteristics. nih.gov

Applications of 1 Hexyloxy 2 Methoxybenzene in Advanced Materials Science and Polymer Chemistry

1-(Hexyloxy)-2-methoxybenzene, a derivative of guaiacol (B22219), serves as a versatile building block in the synthesis of functional organic materials. Its constituent methoxy (B1213986) and hexyloxy groups provide solubility and influence the electronic properties and molecular packing of larger, more complex structures. This makes it a valuable precursor in the development of advanced materials, including conjugated polymers, liquid crystals, and organic electronic components.

Mechanistic Investigations of Biological Activity Through Chemical Modifications

Derivatization for Biochemical Probe Development

The development of biochemical probes is a crucial step in elucidating the mechanism of action of a biologically active compound. This process involves chemically modifying the parent molecule to introduce a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of biological targets. For a compound like 1-(hexyloxy)-2-methoxybenzene, derivatization would likely target either the aromatic ring or the hexyloxy side chain.

Strategic points for modification could include the introduction of functional groups on the benzene (B151609) ring, such as an amino or carboxyl group, which can then be readily coupled to various reporter molecules. Alternatively, the hexyl chain could be modified to incorporate a terminal functional group suitable for conjugation. The key challenge in designing such probes is to ensure that the chemical modification does not significantly alter the compound's original biological activity or its interaction with its molecular target.

Table 1: Potential Derivatization Strategies for Biochemical Probe Development of this compound

| Modification Site | Functional Group Introduced | Potential Reporter Group | Application |

| Aromatic Ring | Amino (-NH2) | Fluorescent Dye (e.g., FITC) | Cellular imaging and localization studies |

| Aromatic Ring | Carboxyl (-COOH) | Biotin | Affinity pull-down assays to identify binding partners |

| Hexyloxy Chain | Azide (-N3) | Alkyne-containing tags (via Click Chemistry) | Bioorthogonal labeling in complex biological systems |

| Aromatic Ring | Diazirine | Photoreactive cross-linking | Covalent capture of target proteins |

In Vitro Enzyme Inhibition Studies with Structural Analogues

To understand which structural features of this compound are critical for any potential biological activity, researchers would typically synthesize and test a series of structural analogues in in vitro enzyme assays. These analogues would systematically vary different parts of the molecule. For instance, the length of the alkyl chain could be altered (e.g., replacing hexyloxy with ethoxy, butoxy, or octyloxy groups) to probe the importance of lipophilicity and chain length for target engagement.

Similarly, the position of the methoxy (B1213986) group could be moved from the ortho- to the meta- or para- positions to investigate the influence of substituent placement on the aromatic ring. The methoxy group itself could be replaced with other electron-donating or electron-withdrawing groups to assess the role of electronic effects. These analogues would then be screened against a panel of relevant enzymes to identify any inhibitory activity and to determine key structural determinants for potency and selectivity.

Elucidation of Molecular Structure-Activity Relationships (SAR)

The data generated from the in vitro enzyme inhibition studies of structural analogues forms the basis for elucidating the Structure-Activity Relationships (SAR). SAR studies aim to build a qualitative and quantitative model of how changes in the chemical structure of a compound affect its biological activity.

For this compound, an SAR study would seek to answer questions such as:

How does the length and branching of the alkoxy chain influence inhibitory potency?

Is the ortho-methoxy substitution pattern essential for activity?

What is the impact of substituting the methoxy group with other functional groups (e.g., hydroxyl, ethoxy, or halogen)?

Are there specific steric or electronic requirements for optimal interaction with a biological target?

The insights gained from SAR studies are invaluable for the rational design of more potent and selective analogues.

Table 2: Hypothetical Structure-Activity Relationship Trends for this compound Analogues

| Structural Modification | Hypothesized Effect on Activity | Rationale |

| Increase Alkyl Chain Length | Increase or decrease | May enhance binding through increased hydrophobic interactions, or decrease activity due to steric hindrance. |

| Decrease Alkyl Chain Length | Decrease | Reduced hydrophobic interactions may weaken binding affinity. |

| Move Methoxy to para-position | Decrease | The specific ortho-arrangement may be crucial for forming key interactions with the target. |

| Replace Methoxy with Hydroxyl | Increase or decrease | Could introduce a hydrogen bond donor, potentially increasing affinity, or alter electronic properties unfavorably. |

Analysis of Interactions with Biological Targets at the Molecular Level

Once a biological target has been identified, for example, through biochemical probe-based pull-down assays, a variety of biophysical and computational techniques can be employed to analyze the molecular interactions between this compound and its target. Techniques such as X-ray crystallography or cryo-electron microscopy could provide a high-resolution three-dimensional structure of the compound bound to its target protein. This would reveal the precise binding pocket and the specific amino acid residues involved in the interaction.

In the absence of an experimental structure, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound within the active site of a target enzyme. These computational models can help to visualize potential hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. This information is critical for understanding the molecular basis of the compound's activity and for guiding further lead optimization efforts.

Environmental Research and Pathways

Biodegradation Studies of Related Benzene (B151609) Derivatives in Model Ecosystems

While specific biodegradation studies on 1-(Hexyloxy)-2-methoxybenzene are not extensively documented, research on related benzene derivatives and aryl ethers provides significant insights into its likely metabolic pathways in model ecosystems. The structure of this compound, featuring a benzene ring with both a methoxy (B1213986) and a hexyloxy group, suggests several potential points of microbial attack.

The primary routes for the biodegradation of such compounds involve the enzymatic cleavage of the ether bonds and the oxidation of the alkyl chain. frtr.gov Microorganisms, particularly bacteria and fungi, have evolved diverse catabolic pathways for aromatic compounds. For aryl ethers, a common initial step is the O-dealkylation, catalyzed by monooxygenase enzymes. frtr.gov In the case of this compound, this could occur at either the methoxy or the hexyloxy group.

O-demethylation: Cleavage of the methyl-aryl ether bond would yield guaiacol (B22219) (2-methoxyphenol) and a C1 fragment.

O-dehexylation: Cleavage of the hexyl-aryl ether bond is another likely pathway, producing 1-hexanol (B41254) and guaiacol. nih.govnih.gov Studies on Rhodococcus species have shown that the initial oxidation of aralkyl ethers often occurs at the α-carbon of the alkyl chain. nih.gov

Furthermore, the long alkyl side chain (hexyloxy group) is susceptible to degradation pathways common for alkanes, such as terminal oxidation followed by β-oxidation. nih.govnih.gov This process would shorten the hexyl chain two carbons at a time, producing a series of phenol (B47542) ether intermediates with progressively shorter alkyl chains.

The table below summarizes potential initial biodegradation reactions for this compound based on pathways observed for related compounds.

| Reaction Type | Enzyme System (Postulated) | Initial Products | Reference Compound Class |

| O-Dehexylation | Monooxygenase | Guaiacol, 1-Hexanol | Aralkyl Ethers nih.govnih.gov |

| O-Demethylation | Monooxygenase | 2-(Hexyloxy)phenol, Formaldehyde | Methoxybenzenes frtr.gov |

| Alkyl Chain Oxidation | Monooxygenase, Dehydrogenase | 6-(2-Methoxyphenoxy)hexanoic acid | Long-Chain Alkylbenzenes nih.govnih.gov |

Environmental Fate Modeling and Transport Pathways of Substituted Aryl Ethers

Environmental fate models are quantitative tools used to predict the distribution, persistence, and concentration of chemicals in the environment. researchgate.netdefra.gov.uk For a substituted aryl ether like this compound, its environmental behavior is largely governed by its physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients. nih.gov The presence of a six-carbon alkyl chain (hexyloxy group) suggests the compound is hydrophobic and will have a low aqueous solubility and a tendency to partition into organic phases. nih.gov

These models simulate the movement and transformation of chemicals across various environmental compartments: air, water, soil, sediment, and biota. rsc.orgwiley.com Key processes considered in these models include advection, dispersion, sorption, and degradation. epa.gov

Sorption: Due to its expected hydrophobicity, this compound is likely to adsorb strongly to soil organic matter and sediments. itrcweb.org This process would reduce its mobility in groundwater but increase its persistence in the soil and sediment compartments. rsc.org The organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter in modeling this behavior. itrcweb.org

Transport: While sorption may limit leaching into groundwater, transport can occur through soil erosion, where the compound is carried along with particulate matter into surface waters. nih.gov Atmospheric transport is generally less significant for compounds with low volatility, though it can occur over long ranges for persistent organic pollutants. defra.gov.uk

Persistence: The persistence of the compound is determined by the rates of biotic and abiotic degradation processes. In the absence of rapid biodegradation, the compound may persist in anaerobic sediments or deep soil layers.

The table below outlines the key parameters used in environmental fate models and the predicted behavior for hydrophobic aryl ethers like this compound.

| Model Parameter | Definition | Predicted Behavior for this compound |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Ratio of chemical sorbed per unit of organic carbon in soil to the concentration in solution at equilibrium. | High; strong sorption to soil and sediment, low mobility in groundwater. itrcweb.org |

| Henry's Law Constant | A measure of the tendency of a chemical to partition between air and water. | Low to Moderate; limited volatilization from water/moist soil. |

| Aqueous Solubility | The maximum concentration of a chemical that dissolves in pure water. | Low; tendency to partition out of the aqueous phase. nih.gov |

| Biodegradation Half-life (t½) | The time required for 50% of the initial concentration to be degraded by microbial action. | Variable; depends heavily on environmental conditions and microbial consortia. |

These models are essential for risk assessment, helping to estimate potential exposure levels for ecosystems and humans by predicting environmental concentrations resulting from specific release scenarios. rsc.org

Identification and Analysis of Environmental Transformation Products

The environmental transformation of this compound can produce a range of intermediate compounds, known as transformation products (TPs). usgs.govnih.gov These TPs can be formed through both biotic (microbial degradation) and abiotic (e.g., photolysis, hydrolysis) processes. nih.gov Identifying these products is crucial, as they can sometimes be more mobile, persistent, or toxic than the parent compound.

Based on the known degradation pathways of similar chemicals, the primary transformation products of this compound would likely result from the cleavage of its two ether linkages. nih.govmasterorganicchemistry.com

Ether Cleavage Products: As discussed in the biodegradation section, enzymatic cleavage would likely yield Guaiacol and 1-Hexanol . nih.gov Further metabolism could lead to Catechol .

Alkyl Chain Oxidation Products: Oxidation of the terminal carbon of the hexyl group would produce 6-(2-Methoxyphenoxy)hexan-1-ol , which could be further oxidized to 6-(2-Methoxyphenoxy)hexanoic acid . Subsequent β-oxidation could lead to shorter-chain acid derivatives.

Ring Hydroxylation Products: Microbial dioxygenases could introduce additional hydroxyl groups onto the benzene ring, leading to various hydroxylated intermediates before ring cleavage.

The identification and quantification of these potential TPs in environmental samples require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compounds, which are then often identified and quantified using Mass Spectrometry (MS). nih.gov Techniques like LC-MS/MS are particularly powerful for detecting and structurally elucidating novel or unexpected metabolites in complex environmental matrices like water, soil, and sediment extracts. nih.gov

The following table lists the potential transformation products and the analytical methods typically employed for their detection.

| Potential Transformation Product | Formation Pathway | Common Analytical Technique |

| Guaiacol | O-Dehexylation / O-Demethylation | GC-MS, LC-MS |

| 1-Hexanol | O-Dehexylation | GC-MS |

| 2-(Hexyloxy)phenol | O-Demethylation | GC-MS, LC-MS |

| Catechol | Demethylation of Guaiacol | HPLC-UV, LC-MS |

| 6-(2-Methoxyphenoxy)hexanoic acid | Alkyl Chain Oxidation | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products